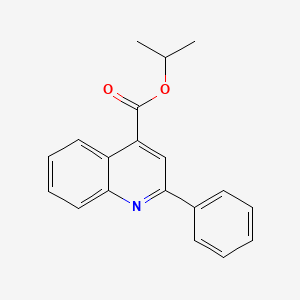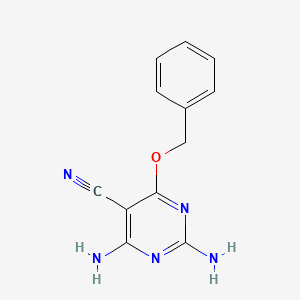
2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile is a pyrimidine derivative known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a benzyloxy group attached to the pyrimidine ring, making it a valuable molecule in medicinal chemistry and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile typically involves the reaction of 2,4-diamino-6-hydroxypyrimidine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities or different chemical properties .
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs, particularly as inhibitors of enzymes like dihydrofolate reductase and thymidylate synthase.
Biological Studies: The compound is used to study the mechanisms of enzyme inhibition and the effects on cellular processes.
Industrial Applications: It is utilized in the synthesis of various fine chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes involved in DNA synthesis. The compound inhibits these enzymes by binding to their active sites, thereby preventing the synthesis of nucleotides and ultimately inhibiting cell proliferation . This mechanism is particularly useful in the development of anticancer and antibacterial agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another pyrimidine derivative with similar biological activities.
2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine: Known for its use as a bacteriostatic drug.
Uniqueness
2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile is unique due to its benzyloxy group, which enhances its binding affinity to certain enzymes and increases its biological activity compared to other pyrimidine derivatives .
Eigenschaften
Molekularformel |
C12H11N5O |
|---|---|
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
2,4-diamino-6-phenylmethoxypyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N5O/c13-6-9-10(14)16-12(15)17-11(9)18-7-8-4-2-1-3-5-8/h1-5H,7H2,(H4,14,15,16,17) |
InChI-Schlüssel |
JMHJQIBLTZJFTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=C2C#N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


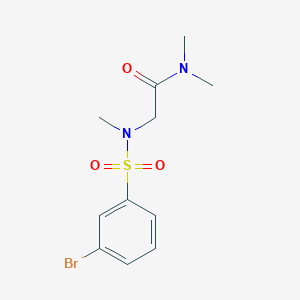

![7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B14906559.png)
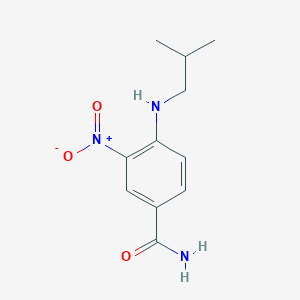
![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)


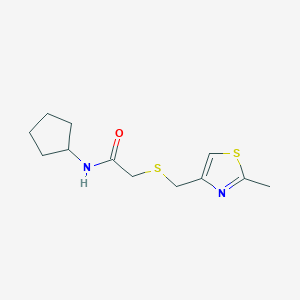
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)


![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)

